molecular formula C16H15BrN2O2 B3873567 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide

5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide

Cat. No. B3873567
M. Wt: 347.21 g/mol
InChI Key: UWGXZSIAXAFIIP-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide, also known as BPHB, is a chemical compound that has been studied for its potential applications in scientific research. BPHB is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide is not fully understood, but studies have shown that it can induce cell death in cancer cells through the activation of caspases, which are enzymes that play a role in programmed cell death. 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide can induce apoptosis, or programmed cell death, in cancer cells. 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in cancer research. However, there are also limitations to using 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide research. One potential area of research is the development of 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide derivatives with improved anti-cancer properties. Another area of research is the investigation of the potential applications of 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide in other areas of research, such as inflammation and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide and its potential toxicity in vivo.
Conclusion:
In conclusion, 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has anti-cancer and anti-inflammatory properties and has been shown to induce apoptosis in cancer cells. While there are limitations to using 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide in lab experiments, further research is needed to fully understand its potential applications and mechanism of action.

Scientific Research Applications

5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has anti-cancer properties and can induce cell death in cancer cells. 5-bromo-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-13-8-9-15(20)14(11-13)16(21)19-18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11,20H,4,7H2,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGXZSIAXAFIIP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=NNC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/NC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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